molecular formula C18H18Cl2N2O2 B4397905 N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide

Cat. No. B4397905
M. Wt: 365.2 g/mol
InChI Key: LZKUIGKSPZXSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. In

Mechanism of Action

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. This complex is responsible for phosphorylating IκB, which results in its degradation and the release of NF-κB. This compound 11-7082 inhibits the phosphorylation of IKKβ, which prevents the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising adjuvant therapy for cancer.

Advantages and Limitations for Lab Experiments

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 is a potent inhibitor of NF-κB and has been extensively studied in various animal models of inflammation and cancer. However, it has some limitations in lab experiments. This compound 11-7082 is not very soluble in water, which makes it difficult to use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 has shown promising results as an anti-inflammatory and anti-cancer agent. Future studies should focus on optimizing its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in vivo. This compound 11-7082 should also be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, this compound 11-7082 should be tested in combination with other anti-cancer therapies to evaluate its potential as an adjuvant therapy.

Scientific Research Applications

N-{2-[(butylamino)carbonyl]phenyl}-2,5-dichlorobenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.

properties

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-2-3-10-21-17(23)13-6-4-5-7-16(13)22-18(24)14-11-12(19)8-9-15(14)20/h4-9,11H,2-3,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUIGKSPZXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.